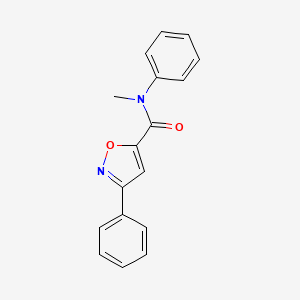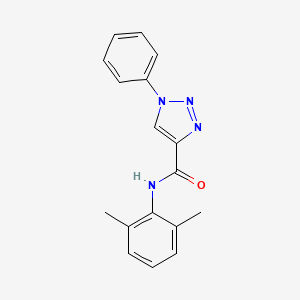
N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide, commonly known as DPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPTC is a member of the triazole family of compounds, which have been extensively studied for their diverse biological activities, such as antifungal, antibacterial, antitumor, and antiviral properties.
作用機序
The mechanism of action of DPTC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. DPTC has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. DPTC has also been reported to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and physiological effects:
DPTC has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that DPTC can induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPTC has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that DPTC can inhibit tumor growth and metastasis in various animal models, including mice and rats.
実験室実験の利点と制限
DPTC has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for study. Another advantage is its diverse biological activities, which make it a potential candidate for the development of new drugs and materials. However, one limitation is its low solubility in water, which can make it difficult to study in aqueous environments. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the study of DPTC. One direction is the development of new DPTC-based drugs and materials for various applications, such as cancer treatment and catalysis. Another direction is the study of the mechanism of action of DPTC, which may lead to the discovery of new targets for drug development. Additionally, the study of DPTC in combination with other drugs and materials may lead to the development of new synergistic therapies for various diseases.
合成法
DPTC can be synthesized through a multi-step reaction process, starting from the commercially available 2,6-dimethylaniline and benzyl cyanide. The first step involves the reaction of 2,6-dimethylaniline with benzyl cyanide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding imine intermediate. The imine intermediate is then reduced with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the amine intermediate. Finally, the amine intermediate is reacted with 4-chloro-1H-1,2,3-triazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the desired product, DPTC.
科学的研究の応用
DPTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DPTC has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPTC has also been reported to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In material science, DPTC has been used as a building block for the synthesis of novel functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, DPTC has been used as a ligand for the synthesis of various metal complexes, which have been shown to exhibit excellent catalytic activity in various reactions, such as cross-coupling reactions and hydrogenation reactions.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-7-6-8-13(2)16(12)18-17(22)15-11-21(20-19-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGYEOQTCSMNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

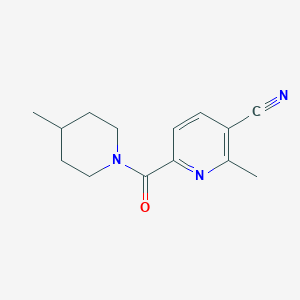

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
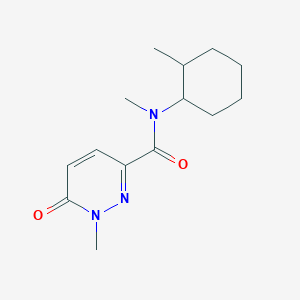

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
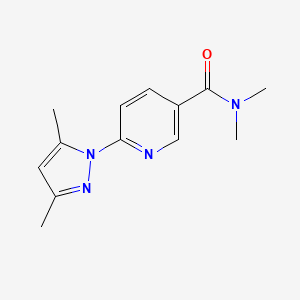


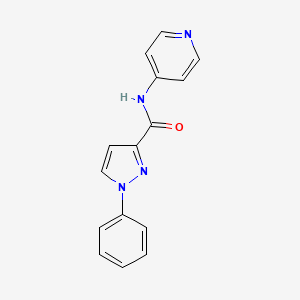
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
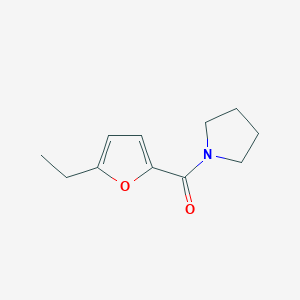
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
